benzyl(triethyl)azanium;hydrobromide

Perovskite Light-Emitting Diodes Additive Engineering Defect Passivation

Benzyl(triethyl)azanium;hydrobromide (CAS 5197-95-5), commonly referred to as benzyltriethylammonium bromide (BTEAB), is a quaternary ammonium salt with molecular formula C₁₃H₂₂BrN and a molecular weight of 272.23 g·mol⁻¹. The compound is a white to off-white crystalline powder with a melting point of 193–198 °C (with decomposition) and is water-soluble and hygroscopic.

Molecular Formula C13H23BrN+
Molecular Weight 273.23 g/mol
Cat. No. B12056967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl(triethyl)azanium;hydrobromide
Molecular FormulaC13H23BrN+
Molecular Weight273.23 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC1=CC=CC=C1.Br
InChIInChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;
InChIKeyCHQVQXZFZHACQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(triethyl)azanium hydrobromide (BTEAB): Physicochemical Identity and Procurement Baseline for the Quaternary Ammonium Phase-Transfer Catalyst


Benzyl(triethyl)azanium;hydrobromide (CAS 5197-95-5), commonly referred to as benzyltriethylammonium bromide (BTEAB), is a quaternary ammonium salt with molecular formula C₁₃H₂₂BrN and a molecular weight of 272.23 g·mol⁻¹ [1]. The compound is a white to off-white crystalline powder with a melting point of 193–198 °C (with decomposition) and is water-soluble and hygroscopic . It is primarily valued as a phase-transfer catalyst (PTC) in organic synthesis, where it facilitates the migration of anionic species between immiscible aqueous and organic phases. BTEAB occupies a specific intermediate position within the benzyltrialkylammonium halide family, with its triethyl substitution conferring a distinct balance of hydrophilicity, steric bulk, and thermal stability that differentiates it from both shorter-chain (benzyltrimethylammonium) and longer-chain (benzyltributylammonium, tetrabutylammonium) analogs [2].

Why Generic Substitution of Benzyl(triethyl)azanium Hydrobromide with Other Quaternary Ammonium Salts Introduces Quantifiable Performance Risk


Within the quaternary ammonium halide family, subtle variations in N-alkyl chain length and the presence or absence of a benzyl group produce large differences in hydrophobicity, ion-pairing strength, and catalytic activity that preclude simple interchange [1]. For instance, the phase-transfer catalytic reactivity order established for the esterification of 1-bromobutane is THAB > TBAB > TOAB > BTEAB, demonstrating that BTEAB occupies a specific position in the reactivity spectrum that cannot be replicated by tetrabutylammonium bromide (TBAB) or tetraoctylammonium bromide (TOAB) [2]. In perovskite LED fabrication, the optimal molar loading of BTEABr (0.015 mol) is less than half that required for TBABr or benzyltributylammonium bromide (BTBABr) (0.035 mol each) due to solubility limitations, meaning direct substitution at equal loading would produce non-optimal film morphology [3]. Furthermore, in zinc electrowinning, the chloride analog triethylbenzylammonium chloride (TEBACl) outperforms TBABr as a leveling agent, confirming that the benzyltriethylammonium cation architecture imparts functional advantages not available from the widely used tetrabutylammonium cation [4]. These findings collectively establish that a procurement decision based solely on the broad 'quaternary ammonium PTC' category, without compound-specific verification, carries a material risk of suboptimal process performance.

Quantitative Differentiation Evidence for Benzyl(triethyl)azanium Hydrobromide Against Closest-Analog Phase-Transfer Catalysts


Perovskite LED Performance: BTEABr Achieves Device Enhancement at Significantly Lower Optimal Molar Loading Than TBABr and BTBABr

In a direct head-to-head comparison of three quaternary ammonium bromide additives for MAPbBr₃ perovskite LEDs, BTEABr achieved its optimal device performance at a molar loading of 0.015 mol (additive:MABr:PbBr₂ = 0.015:1.05:1), which is less than half the optimal loading required for tetrabutylammonium bromide (TBABr, 0.035 mol) and benzyltributylammonium bromide (BTBABr, 0.035 mol) [1]. At this optimized concentration, the BTEABr-modified device delivered a maximum luminance of 7,110 cd·m⁻², a current efficiency of 0.55 cd·A⁻¹, and an EQE of 0.19%, compared to 3,502 cd·m⁻², 0.20 cd·A⁻¹, and 0.13% for the pristine device [1]. However, BTEABr's peak performance is lower than that of TBABr (10,582 cd·m⁻², 0.80 cd·A⁻¹, 0.65% EQE) and BTBABr (23,646 cd·m⁻², 3.39 cd·A⁻¹, 0.82% EQE), which the authors attribute to BTEABr's poorer solubility in the precursor solvent due to its shorter alkane chains [1]. The average perovskite grain size was reduced from ~1,100 nm (pristine) to ~900 nm for all three additives [1].

Perovskite Light-Emitting Diodes Additive Engineering Defect Passivation

Phase-Transfer Catalytic Reactivity Order: BTEAB Occupies a Defined Intermediate Position Among Eight Quaternary Onium Salts

In a systematic kinetic study of the nucleophilic substitution of 1-bromobutane with potassium phthalimide in acetonitrile at 70 °C, the second-order rate constants of eight quaternary ammonium salts were determined by gas chromatography, yielding the reactivity order: tetrahexylammonium bromide (THAB) > tetrabutylammonium bromide (TBAB) > tetraoctylammonium bromide (TOAB) > benzyltriethylammonium bromide (BTEAB) > quaternary sulfobetaine (QSC) [1]. The study established that BTEAB's reactivity is measurably lower than TBAB and TOAB but higher than the more hydrophilic sulfobetaine catalysts, placing BTEAB in a defined intermediate reactivity tier [1]. This ordering reflects the balance between sufficient lipophilicity for effective phase transfer and excessive hydrophobicity that can hinder ion-pairing dynamics [1].

Phase-Transfer Catalysis Nucleophilic Substitution Reaction Kinetics

Zinc Electrowinning: Triethylbenzylammonium Chloride (TEBACl) Outperforms TBABr as a Leveling Agent and Matches Industrial Glue Standards

In a comparative study of organic additives for zinc electrowinning from acidic sulfate solutions, triethylbenzylammonium chloride (TEBACl, the chloride analog of BTEAB) was directly compared against cetyltrimethylammonium bromide (CTABr) and tetrabutylammonium bromide (TBABr) [1]. The study found that TEBACl and CTABr are better leveling agents than TBABr and are comparable to the industrial standard additive (glue) with respect to current efficiency, power consumption, polarization behavior, and crystallographic orientation of zinc deposits [1]. Voltammetric studies established that polarization for zinc electrodeposition decreased in the order: CTABr > glue > TBABr > TEBACl [1]. In a separate study with Ni²⁺ impurity present at 5 mg·L⁻¹, TEBACl was identified as the best additive for improving current efficiency among those tested [2].

Zinc Electrowinning Metal Electrodeposition Leveling Agents

Deep Eutectic Solvent Formation: BTEAB/DMSO DES Enables Starch Dissolution up to 22 wt%, Exceeding Conventional Solvent Capabilities

A novel deep eutectic solvent (DES) based on benzyltriethylammonium bromide as hydrogen bond acceptor (HBA) and dimethyl sulfoxide (DMSO) as hydrogen bond donor (HBD) was recently developed and characterized [1]. The BTEAB/DMSO DES exhibited a eutectic point at 0 °C and enabled the dissolution of up to 22 wt% of starch at 90–95 °C, a value described by the authors as 'significantly higher than typically achieved with other solvents' [1]. The DES also served as a reactive medium for direct esterification of starch with succinic anhydride under catalyst-free conditions [1]. Separately, BTEAB has been used with urea as HBD to form another DES for hydroxyethylcellulose modification, demonstrating versatility as an HBA component [2].

Deep Eutectic Solvents Biomass Processing Starch Dissolution

Benzoin Condensation Under Ultrasonic Irradiation: BTEAB Identified as Best Catalyst Among Three Phase-Transfer Catalysts Tested

In a study investigating the benzoin condensation reaction under varying ultrasonic frequency and phase-transfer catalyst conditions, benzyltriethylammonium bromide was experimentally determined to be the best phase-transfer catalyst among three catalysts tested, with benzoin yield increasing as a function of increasing ultrasonic frequency [1]. While the publication abstract does not report the identities of the two comparator catalysts or the absolute yield values, the finding that BTEAB outperforms at least two alternative PTCs under sonochemical conditions provides application-specific selectivity evidence [1].

Benzoin Condensation Sonochemistry Phase-Transfer Catalysis

Evidence-Backed Application Scenarios Where Benzyl(triethyl)azanium Hydrobromide Provides Differentiated Value


Perovskite Optoelectronic Device Research Requiring Low-Additive-Loading Defect Passivation

In MAPbBr₃ perovskite light-emitting diode fabrication, BTEABr achieves meaningful device performance enhancement (luminance improved from 3,502 to 7,110 cd·m⁻²; current efficiency from 0.20 to 0.55 cd·A⁻¹) at an optimal molar loading of only 0.015 mol—less than half the loading required for TBABr or BTBABr (0.035 mol each). This makes BTEABr particularly suitable for experimental designs where minimizing total additive mass in the precursor solution is a priority, such as when additive-induced phase segregation or residual salt effects must be limited. However, researchers targeting maximum absolute luminance and efficiency should preferentially select BTBABr based on the same dataset [1].

Zinc Electrowinning Operations Prioritizing Deposit Surface Quality Over Maximum Polarization

The benzyltriethylammonium cation (as its chloride salt TEBACl) has been validated as a superior leveling agent compared to tetrabutylammonium bromide (TBABr) in acidic zinc sulfate electrowinning, producing zinc deposits with surface morphology and crystallographic orientation comparable to the industrial standard (glue). With TEBACl, the lower cathodic polarization relative to CTABr and glue translates to reduced power consumption. Additionally, TEBACl was identified as the best additive for maintaining current efficiency (~55%) in electrolytes contaminated with 5 mg·L⁻¹ Ni²⁺ impurity. Procurement of BTEAB (or its chloride analog) is indicated when zinc deposit smoothness and impurity tolerance outweigh the need for maximum cathodic polarization [1][2].

Green Solvent Development for High-Loading Polysaccharide Dissolution and Derivatization

BTEAB has been demonstrated as an effective hydrogen-bond-acceptor component in deep eutectic solvents (DESs) for biomass processing. A BTEAB/DMSO DES achieves starch dissolution up to 22 wt% at 90–95 °C and enables direct, catalyst-free succinylation of starch. This performance exceeds that reported for many conventional and ionic-liquid-based starch solvents. Researchers developing sustainable polysaccharide processing platforms should consider BTEAB-based DES formulations when high substrate loading and integrated dissolution–derivatization capability are required [1]. Additionally, BTEAB/urea DES systems have been validated for hydroxyethylcellulose modification, expanding the scope to cellulose derivatives [2].

Sonochemical Organic Synthesis Requiring Phase-Transfer Catalysis with Validated Selectivity

For the benzoin condensation reaction conducted under ultrasonic irradiation, BTEAB has been experimentally identified as the most effective phase-transfer catalyst among a tested set of three PTCs, with benzoin yield positively correlated with increasing ultrasonic frequency. This empirical selectivity evidence supports BTEAB as the catalyst of choice for sonochemical benzoin-type coupling reactions and related transformations where ultrasound-assisted phase-transfer catalysis is employed [1].

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